molecular formula C10H8N2O4 B3045517 Methyl 4-nitro-1h-indole-3-carboxylate CAS No. 109175-08-8

Methyl 4-nitro-1h-indole-3-carboxylate

Cat. No.: B3045517
CAS No.: 109175-08-8
M. Wt: 220.18 g/mol
InChI Key: NIIPWVYXFPJSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The indole scaffold is one of the most important structural subunits for the discovery of new drug candidates. orgsyn.orggoogle.comacs.orgrsc.org Its prevalence in nature, notably in the essential amino acid tryptophan, and in numerous alkaloids and natural products, has long signaled its biological importance. google.comacs.orgrsc.orgepa.gov This has spurred extensive research into indole chemistry, leading to a multitude of synthetic and naturally derived compounds with therapeutic potential across various disease areas. google.comacs.org

The broad utility of the indole nucleus stems from its ability to interact with a diverse range of biological targets. nih.gov Many indole derivatives serve as ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in many physiological processes. orgsyn.orggoogle.comacs.orgrsc.org The indole scaffold can fit into a conserved binding pocket in many of these receptors, explaining its presence in drugs with varied mechanisms of action. orgsyn.orggoogle.comacs.orgrsc.org

The therapeutic applications of indole derivatives are extensive and well-documented. They have been successfully developed as:

Anti-inflammatory agents: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID). orgsyn.orggoogle.comacs.org

Anticancer agents: Indole-based compounds have been shown to target various pathways involved in cancer progression, including inhibiting enzymes like lysine-specific demethylase 1 (LSD1) and demonstrating antiproliferative effects against various cancer cell lines. nih.gov

Antimigraine drugs: The triptan class of drugs, such as sumatriptan (B127528) and frovatriptan, are 5-hydroxytryptamine (serotonin) receptor agonists that contain the indole moiety. orgsyn.orggoogle.comacs.orgrsc.org

Antiemetics: Ondansetron, a serotonin (B10506) 5-HT3 receptor antagonist, is widely used to prevent nausea and vomiting. orgsyn.orggoogle.comacs.orgrsc.org

Antiviral, antimicrobial, and antihypertensive agents: Research has demonstrated the potential of indole derivatives in combating infectious diseases and managing cardiovascular conditions. epa.govnih.govmoldb.com

The following table summarizes some key therapeutic areas for indole derivatives:

Therapeutic AreaExamples of Indole-Based Drugs/Candidates
Anti-inflammatoryIndomethacin
AnticancerPanobinostat, LSD1 inhibitors
AntimigraineSumatriptan, Frovatriptan
AntiemeticOndansetron, Ramosetron
AntiviralAterviridine
Phosphodiesterase InhibitorsTadalafil

The continued exploration of the indole scaffold in drug discovery underscores its status as a truly privileged structure, offering a versatile platform for the design of novel therapeutic agents. epa.govnih.govnih.gov

Overview of Methyl 4-nitro-1H-indole-3-carboxylate as a Compound of Academic Interest

This compound is a functionalized indole derivative that has attracted interest within the academic and research communities primarily as a synthetic building block and a subject for the study of chemical reactivity. Its structure is characterized by the core indole nucleus, substituted with a nitro group at the 4-position of the benzene (B151609) ring and a methyl carboxylate group at the 3-position of the pyrrole (B145914) ring.

The academic interest in this particular compound can be attributed to several factors:

Synthetic Utility: Nitro-substituted indoles are valuable intermediates in organic synthesis. The nitro group can be readily transformed into other functional groups, such as an amino group, which opens up avenues for further molecular elaboration. The presence of both the nitro and ester functionalities makes this compound a versatile precursor for the synthesis of more complex, polyfunctionalized indole derivatives.

Challenges in Regioselective Synthesis: The synthesis of specifically substituted indoles, such as the 4-nitro derivative, presents a significant challenge to synthetic chemists. The direct nitration of the indole ring is often complicated by the electron-rich nature of the heterocycle, which can lead to a lack of regioselectivity and the formation of multiple products. Therefore, the development of synthetic methods to selectively introduce a nitro group at the 4-position of an indole-3-carboxylate (B1236618) is an area of active research. Methodologies often involve multi-step sequences starting from pre-functionalized benzene rings, such as methyl 2-methyl-3-nitrobenzoate.

Study of Electronic Effects: The presence of a strong electron-withdrawing nitro group on the benzene portion of the indole scaffold and an electron-withdrawing methyl carboxylate group on the pyrrole ring significantly modifies the electronic properties of the indole nucleus. This makes it an interesting substrate for studying the reactivity and reaction mechanisms of electron-deficient indole systems. For instance, while indoles are typically highly reactive towards electrophiles at the 3-position, the presence of the carboxylate group there, along with the deactivating nitro group, alters this reactivity profile.

Below is a table summarizing the key structural features of this compound and their implications:

Structural FeaturePositionImplication for Academic Interest
Indole NucleusCore ScaffoldPart of a "privileged scaffold" class with known biological relevance.
Nitro Group4-positionA versatile functional group for further chemical transformations; introduces synthetic challenges in regioselectivity.
Methyl Carboxylate3-positionModifies the electronic properties of the pyrrole ring; can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

While specific biological activities or direct therapeutic applications for this compound are not extensively reported, its value lies in its role as a key intermediate. The methodologies developed for its synthesis and the chemical transformations it undergoes contribute to the broader field of heterocyclic chemistry and the ongoing quest for novel indole-based compounds with potential pharmacological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109175-08-8

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 4-nitro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)6-5-11-7-3-2-4-8(9(6)7)12(14)15/h2-5,11H,1H3

InChI Key

NIIPWVYXFPJSDR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 4 Nitro 1h Indole 3 Carboxylate

Classical and Modern Approaches to Indole (B1671886) Synthesis

The construction of the indole nucleus has been the subject of extensive research for over a century, leading to the development of numerous named reactions. These methods vary in their starting materials, reaction conditions, and the substitution patterns they can achieve on the final indole product.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is one of the oldest and most widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.comnih.gov The versatility of this method allows for the synthesis of a wide range of substituted indoles. byjus.com

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgbyjus.com A critical jk-sci.comjk-sci.com-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Variants of the Fischer synthesis have been developed to improve yields, expand the substrate scope, and control regioselectivity. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org While the Fischer synthesis is a powerful tool, its application to the synthesis of nitroindoles can be challenging due to the potential for side reactions under the harsh acidic conditions often required. nih.gov However, improved procedures have been developed for the synthesis of specific nitroindoles, such as 1,3-dimethyl-4-nitroindole. tandfonline.com

Table 1: Key Features of the Fischer Indole Synthesis
FeatureDescription
Reactants Phenylhydrazine and an aldehyde or ketone
Catalyst Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) wikipedia.org
Key Intermediate Arylhydrazone, which undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement wikipedia.orgbyjus.com
Advantages Widely applicable, uses readily available starting materials
Limitations Harsh acidic conditions can be incompatible with sensitive functional groups; regioselectivity can be an issue with unsymmetrical ketones byjus.com

Reissert Indole Synthesis

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids and their derivatives, starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgderpharmachemica.com The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.org

The initial condensation is typically promoted by a base like potassium ethoxide. wikipedia.org The subsequent reductive cyclization can be achieved using various reducing agents, such as zinc in acetic acid, stannous chloride, or catalytic hydrogenation. wikipedia.orgwikipedia.org The resulting indole-2-carboxylic acid can be decarboxylated upon heating to afford the corresponding indole. wikipedia.org This methodology is particularly relevant for the synthesis of nitroindoles, as the starting material itself is a nitroaromatic compound. A known procedure for the synthesis of 4-nitroindole (B16737) is based on a mechanism that parallels the Reissert synthesis. orgsyn.org

Table 2: Steps in the Reissert Indole Synthesis
StepDescriptionReagents
1. Condensation Base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. wikipedia.orgPotassium ethoxide wikipedia.org
2. Reductive Cyclization Reduction of the nitro group to an amine, followed by intramolecular cyclization. wikipedia.orgZinc in acetic acid, SnCl₂, or catalytic hydrogenation wikipedia.orgwikipedia.org
3. (Optional) Decarboxylation Removal of the carboxylic acid group at the 2-position. wikipedia.orgHeat

Palladium-Catalyzed Reductive N-Heteroannulation

Modern organometallic chemistry has introduced powerful methods for indole synthesis, among which palladium-catalyzed reactions are prominent. The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes offers an efficient route to functionalized indoles. orgsyn.org This method involves the cyclization of a β-nitrostyrene derivative in the presence of a palladium catalyst and a reducing agent, often carbon monoxide.

A specific and highly relevant example is the synthesis of methyl indole-4-carboxylate from methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org This transformation is typically carried out using a palladium acetate (B1210297) catalyst in combination with a phosphine (B1218219) ligand, such as triphenylphosphine, under a carbon monoxide atmosphere. orgsyn.org This approach is advantageous as it starts from a nitro-substituted precursor and directly installs the ester functionality required for the target molecule, Methyl 4-nitro-1H-indole-3-carboxylate, at a neighboring position. Furthermore, palladium-phenanthroline complexes have been shown to catalyze the intermolecular cyclization of unfunctionalized nitroarenes and alkynes to produce 3-arylindoles, demonstrating the versatility of palladium catalysis in indole synthesis from nitroaromatic compounds. nih.govacs.org

Madelung Synthesis and its Modern Adaptations

The Madelung synthesis, reported in 1912, is a base-catalyzed intramolecular cyclization of an N-phenylamide at high temperatures to produce an indole. wikipedia.org The classical conditions are harsh, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C, which limits its application to the synthesis of simple, robust indoles. wikipedia.org

However, modern adaptations have significantly broadened the scope of the Madelung synthesis. The use of organolithium reagents as bases allows the reaction to proceed at much lower temperatures. A significant development for the synthesis of nitroindoles is a modified Madelung synthesis that utilizes an oxalate ester functionality to increase the acidity of the benzylic protons, facilitating the cyclization to form 4-nitroindoles under milder conditions. researchgate.net This is particularly noteworthy as conventional Madelung conditions on a substrate like 4-nitro-2-methylacetanilide have been reported to be explosive. The Smith-modified Madelung synthesis is another important variation that employs a condensation reaction of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org

Table 3: Comparison of Classical and Modern Madelung Synthesis
FeatureClassical Madelung SynthesisModern Adaptations
Base Strong alkoxides (e.g., sodium ethoxide) wikipedia.orgOrganolithium reagents, Potassium t-butoxide
Temperature 200–400 °C wikipedia.orgRoom temperature to lower temperatures
Substrate Scope Limited to simple, robust molecules wikipedia.orgWider range of functional groups, including nitro groups researchgate.net
Key Improvement Milder reaction conditions, broader applicabilityIntroduction of activating groups to facilitate cyclization researchgate.net

Other Named Reactions and Contemporary Protocols for Indole Ring Formation

Several other named reactions provide powerful and often complementary strategies for indole synthesis. The Leimgruber-Batcho indole synthesis is a highly effective two-step method that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.orgwikipedia.org This method is a popular alternative to the Fischer synthesis, especially in the pharmaceutical industry, because many o-nitrotoluenes are commercially available, and the reactions generally proceed in high yield under mild conditions. wikipedia.orgwikipedia.org

The Bartoli indole synthesis is another valuable method that utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles. wikipedia.orgonlineorganicchemistrytutor.com A key feature of this reaction is the requirement for a substituent at the ortho position to the nitro group, with bulkier groups often leading to higher yields. wikipedia.orgonlineorganicchemistrytutor.com This synthesis has become one of the most direct and flexible routes to 7-substituted indoles. wikipedia.org

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles with excellent regioselectivity. ub.edunih.gov

Specific Synthesis of Nitroindole Derivatives

The synthesis of nitroindoles, and specifically this compound, can be approached by either introducing the nitro group onto a pre-formed indole ring or by carrying the nitro group through a cyclization reaction. The latter is often preferred to control the regioselectivity of nitration.

Many of the classical and modern indole syntheses are well-suited for the preparation of nitroindoles because they can start from readily available nitro-substituted precursors.

The Leimgruber-Batcho synthesis is inherently designed for this purpose, starting from o-nitrotoluenes. wikipedia.org A convenient synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates has been described using the Batcho-Leimgruber protocol. researchgate.net

The Reissert synthesis also begins with o-nitrotoluenes, making it a direct route to nitro-substituted indole-2-carboxylic acids. derpharmachemica.com A procedure for 4-nitroindole has been published that follows the principles of the Reissert synthesis. orgsyn.org

The Bartoli synthesis is particularly effective for synthesizing indoles from ortho-substituted nitroarenes, offering a direct entry to this class of compounds. wikipedia.org

The Madelung synthesis has been adapted to produce 4-nitroindoles by incorporating an oxalate ester to activate the benzylic position for cyclization. researchgate.net

Palladium-catalyzed methods have demonstrated high efficacy in converting nitro-substituted starting materials into indoles. The synthesis of methyl indole-4-carboxylate via reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate is a prime example of a modern approach that builds the indole ring with the nitro group and a precursor to the 3-carboxylate already in place. orgsyn.org

Direct nitration of an indole-3-carboxylate (B1236618) is another possibility, though it can lead to mixtures of isomers. However, regioselective nitration of indoles at the 3-position has been achieved under non-acidic and non-metallic conditions using trifluoroacetyl nitrate (B79036) generated in situ. nih.gov For the synthesis of a 4-nitro derivative, a cyclization strategy starting with a pre-functionalized benzene (B151609) ring is generally more reliable for ensuring the correct regiochemical outcome.

Direct Nitration Strategies and Regioselectivity Considerations

Direct nitration of the indole ring is a primary method for introducing a nitro group, but it is complicated by the electron-rich nature of the heterocycle, which makes it susceptible to oxidation and polymerization under harsh acidic conditions. rsc.orgfrontiersin.org The regioselectivity of electrophilic substitution on the indole ring is highly dependent on the reaction conditions and the substituents already present on the ring.

The nitration of unsubstituted indole typically yields 3-nitroindole. However, when the 3-position is occupied, as in Methyl 1H-indole-3-carboxylate, electrophilic substitution is directed to the benzene portion of the molecule. The primary products of nitrating indole-3-carbonitrile are the 6-nitro and 4-nitro derivatives, with the 6-nitro isomer being predominant. umn.edu This suggests that direct nitration of Methyl 1H-indole-3-carboxylate would likely produce a mixture of isomers, primarily Methyl 6-nitro-1H-indole-3-carboxylate and the desired this compound.

Controlling the regioselectivity to favor the 4-position is a significant challenge. The distribution of isomers is influenced by factors such as the nitrating agent, solvent, and temperature. Traditional methods often employ corrosive and hazardous mixed acid systems (e.g., nitric acid and sulfuric acid), which can lead to poor yields and limited functional group tolerance. frontiersin.org

Table 1: Regioselectivity in Direct Nitration of Substituted Indoles

Substrate Nitrating Agent Major Product(s) Reference
3-Acetylindole Concentrated Nitric Acid 3-Acetyl-6-nitroindole (major), 3-Acetyl-4-nitroindole (minor) umn.edu
Indole-3-carbonitrile Concentrated Nitric Acid 6-Nitroindole-3-carbonitrile (major), 4-Nitroindole-3-carbonitrile (minor) umn.edu
1,3-Diacetylindole Nitric Acid in Sulfuric Acid 3-Acetyl-5-nitroindole, 3-Acetyl-6-nitroindole umn.edu

Indirect Routes to Introduce the Nitro Group

Given the challenges of regioselectivity in direct nitration, indirect routes provide a more controlled approach to synthesizing 4-nitroindoles. These methods often involve constructing the indole ring from a precursor that already contains the nitro group in the desired position.

One prominent example is the Batcho-Leimgruber indole synthesis . This method allows for the preparation of functionalized indoles from ortho-nitrotoluenes. For instance, (4-methyl-3,5-dinitrophenyl)phosphonates can be reacted with dimethylformamide dimethyl acetal (B89532) to form enamines. These intermediates then undergo reductive cyclization to form the indole ring. By carefully selecting the reducing agent, this process can selectively yield (4-nitro-1H-indol-6-yl)phosphonates. researchgate.net This strategy builds the heterocyclic ring onto a pre-functionalized benzene ring, thus avoiding the regioselectivity issues of direct nitration on the indole nucleus.

Another valuable indirect method is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize a 4-nitroindole derivative, one would start with a (3-nitrophenyl)hydrazine precursor. For example, the reaction of N-(3-nitro-phenyl)-N'-propylidene-hydrazine in polyphosphoric acid and toluene (B28343) yields a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole. chemicalbook.com While this still produces an isomeric mixture, the starting materials are often more accessible, and the reaction conditions can sometimes be tuned to favor one isomer over the other.

Preparation of this compound: Historical and Current Methods

The synthesis of nitroindoles has been a topic of study for many years, with various methods developed to access different isomers. acs.org

Reported Synthetic Pathways from Precursors

A well-documented pathway for synthesizing 4-nitroindoles, which can be adapted for this compound, starts from 2-methyl-3-nitroaniline (B147196). orgsyn.org This method, related to the Reissert indole synthesis, involves several steps:

Reaction of 2-methyl-3-nitroaniline with an orthoformate ester (e.g., triethyl orthoformate) in the presence of an acid catalyst like p-toluenesulfonic acid to form an N-(2-methyl-3-nitrophenyl)formimidate intermediate. orgsyn.org

This intermediate is then cyclized using a base, such as potassium ethoxide, in the presence of diethyl oxalate. This step forms the indole ring structure. orgsyn.org

The final product, 4-nitroindole, is obtained after workup and purification. orgsyn.org This core can then be carboxylated at the C3 position and subsequently esterified to yield the target compound.

Challenges and Optimization in Synthetic Yields and Purity

A primary challenge in the synthesis of 4-nitroindole derivatives is achieving high yields and purity, mainly due to the formation of unwanted isomers and the potential for degradation under harsh reaction conditions. rsc.org

In direct nitration, the separation of 4-nitro and 6-nitro isomers is often difficult and requires chromatographic techniques, leading to a lower isolated yield of the desired product. chemicalbook.com Optimization efforts focus on finding milder, more selective nitrating agents. For example, non-acidic and non-metallic conditions have been developed using trifluoroacetyl nitrate (generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride) as an electrophilic nitrating agent. nih.govrsc.org While this method shows high regioselectivity for the 3-position on unsubstituted indoles, adapting such mild conditions could potentially improve selectivity in more complex systems and reduce environmental impact. rsc.org

In multi-step syntheses like the Reissert or Fischer methods, optimizing each step is crucial. Challenges include:

By-product formation: At elevated temperatures during cyclization, by-products can form, complicating purification. orgsyn.org

Reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield. For instance, in the Reissert-type synthesis of 4-nitroindole, the reaction can be monitored by TLC to ensure the consumption of starting material before significant by-product formation occurs. orgsyn.org

Modern approaches using palladium or copper catalysis often require careful optimization of catalysts, ligands, oxidants, and bases to achieve high efficiency. researchgate.netunina.it Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and improve yields in the formation of indole derivatives. unina.it

Copper(I)-Catalyzed Intramolecular Amination for N-Substituted Indole-3-carboxylates

While not a direct method for synthesizing the N-unsubstituted this compound, copper(I)-catalyzed intramolecular amination represents a key modern strategy for creating the indole-3-carboxylate scaffold, particularly for N-substituted derivatives. This Ullmann-type coupling reaction is highly efficient for synthesizing a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate. nih.gov

The process typically involves the intramolecular cyclization of an aryl bromide precursor. A catalytic system, often using Copper(I) iodide (CuI) with a base like potassium phosphate (B84403) (K3PO4) in a solvent such as dimethylformamide (DMF), facilitates the C-N bond formation. nih.gov This method is valued for its ability to proceed under mild conditions and its tolerance for a range of functional groups, offering good to high yields. nih.gov Such catalytic strategies are part of a broader trend in indole synthesis that moves away from classical condensation reactions toward more versatile and efficient organometallic cross-coupling methods. rsc.org

Table 2: Comparison of Synthetic Strategies

Method Key Features Advantages Challenges
Direct Nitration Electrophilic substitution on the indole ring. Fewest steps. Poor regioselectivity (isomer formation), harsh conditions, risk of degradation. frontiersin.orgumn.edu
Indirect Routes (Fischer, Batcho-Leimgruber) Indole ring is constructed from a pre-nitrated precursor. Excellent control of nitro group position. Multi-step process, potential for low overall yield. researchgate.netchemicalbook.com
Reissert-Type Synthesis Cyclization of an N-(nitrophenyl)formimidate. Utilizes accessible starting materials (e.g., 2-methyl-3-nitroaniline). Requires careful control of reaction conditions to avoid by-products. orgsyn.org
Pd/Cu Catalysis Reductive cyclization or C-H activation pathways. High efficiency, mild conditions, good functional group tolerance. orgsyn.orgresearchgate.net Requires optimization of catalyst, ligand, and reaction parameters.

Chemical Reactivity and Derivatization of Methyl 4 Nitro 1h Indole 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack. Typically, the C3-position is the most nucleophilic and thus the preferred site for electrophilic substitution. However, in Methyl 4-nitro-1H-indole-3-carboxylate, this position is already substituted with the methyl carboxylate group. Consequently, electrophilic attack would be directed to other positions on the ring. The available sites for electrophilic attack are the C2, C5, C6, and C7 positions. The strong deactivating effect of the nitro group at C4 significantly reduces the electron density of the benzene (B151609) portion of the indole ring, making electrophilic substitution on this part of the molecule more challenging compared to unsubstituted indole.

Conversely, the presence of electron-withdrawing groups can render the indole ring susceptible to nucleophilic substitution reactions, a type of reactivity not commonly observed in simple indoles. For instance, 3-nitro-1-(phenylsulfonyl)indole has been shown to undergo nucleophilic addition of organolithium reagents to produce 2-substituted-3-nitroindoles. semanticscholar.org Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde is a versatile electrophile that reacts regioselectively at the C2-position with various nucleophiles. nii.ac.jp This suggests that under appropriate conditions, particularly with N-protection, this compound could potentially undergo nucleophilic attack at the C2 or other positions of the indole nucleus.

Transformations Involving the Nitro Group

The nitro group at the C4-position is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the parent molecule.

A primary transformation of the nitro group is its reduction to an amine, which yields Methyl 4-amino-1H-indole-3-carboxylate. This reaction is a crucial step in the synthesis of various biologically active compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions.

Common methods for the reduction of aromatic nitro groups that are compatible with the ester functionality include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.orgscispace.com This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical and effective for nitro group reduction. scispace.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. A common system is ammonium (B1175870) formate (B1220265) in the presence of Pd/C.

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or zinc dust in the presence of ammonium chloride are also viable options for this transformation. wikipedia.org

These methods are generally selective for the nitro group, leaving the methyl carboxylate group intact.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsSelectivity Notes
H₂, Pd/CMethanol or Ethanol, room temperature to mild heatingGenerally high selectivity for the nitro group over the ester.
Fe, HClEthanol/water, refluxClassic, robust method.
Sn, HClEthanol, refluxEffective, but tin salts can be problematic to remove.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsA mild alternative.

Deactivation towards Electrophilic Substitution: The nitro group significantly deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. docbrown.info This effect is due to the inductive and resonance withdrawal of electron density from the ring, making it less attractive to electrophiles.

Activation towards Nucleophilic Attack: Conversely, the decrease in electron density makes the indole ring more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for unsubstituted indoles. The nitro group can stabilize the negative charge in the Meisenheimer complex intermediate that is formed during such reactions.

Increased Acidity of the Indole N-H: The electron-withdrawing nature of the nitro group increases the acidity of the proton on the indole nitrogen, making it easier to deprotonate with a base. This facilitates N-substitution and N-protection reactions.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) data, including fragmentation patterns and exact mass measurements for Methyl 4-nitro-1H-indole-3-carboxylate, are not available in the reviewed literature. While HRMS data is available for related but structurally distinct compounds, such as Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, this information is not applicable to the target molecule.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state molecular conformation is not available.

Correlation of Experimental and Theoretically Predicted Spectroscopic Data

No research articles or datasets were found that provide a correlation between experimental spectroscopic data (such as NMR, IR, or UV-Vis) and theoretically predicted data from computational methods like Density Functional Theory (DFT) for this compound. Such studies are crucial for a deeper understanding of the molecule's electronic structure and vibrational modes but have not been published for this specific compound.

Computational and Theoretical Investigations of Methyl 4 Nitro 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently employed to predict the molecular properties of organic compounds with a high degree of accuracy. For Methyl 4-nitro-1H-indole-3-carboxylate, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For a molecule like this compound, this process would be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. researchgate.net

The optimization process yields key geometrical parameters. Based on studies of related indole (B1671886) structures, the planarity of the indole ring is a critical feature. researchgate.net The orientation of the methyl carboxylate and nitro groups relative to this ring would be a primary focus of conformational analysis. The calculations would determine the bond lengths, bond angles, and dihedral angles that define the molecule's shape. It is expected that the presence of the electron-withdrawing nitro and carboxylate groups would influence the bond lengths within the indole ring system due to resonance effects. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Predicted) This table is illustrative, based on data from analogous compounds like 4-nitro-1H-indole-3-carboxaldehyde.

Parameter Predicted Value (Å or °) Description
C=O Bond Length ~1.21 Typical length for a carbonyl group in an ester.
C-O Bond Length ~1.35 Length of the single bond in the ester group.
N-O Bond Length (Nitro) ~1.23 Average bond length within the nitro group.
C-N Bond Length (Nitro) ~1.47 Bond connecting the nitro group to the indole ring.
C-C (Aromatic) ~1.38 - 1.41 Range of bond lengths within the indole bicyclic system.
C-C=O Angle ~125° Bond angle around the carbonyl carbon.
O-N-O Angle (Nitro) ~124° Bond angle within the nitro group.

Electronic Structure Analysis (HOMO/LUMO Energy Gap, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and kinetic stability. chemrxiv.org Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to identify regions of negative and positive electrostatic potential. For this compound, the MEP would likely show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro and carboxylate groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton of the indole ring, highlighting its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers detailed insight into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netnih.gov This analysis would quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. Significant interactions would be expected between the lone pair orbitals of the oxygen atoms (donors) and the antibonding π* orbitals of the aromatic ring (acceptors), confirming the strong electron-withdrawing nature of the substituents and their influence on the indole system's electronic structure.

Table 2: Key Electronic Properties and Their Significance This table is illustrative of the types of data generated from electronic structure analysis.

Property Typical Predicted Value Significance
EHOMO ~ -6.5 eV Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO ~ -3.0 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 3.5 eV Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment ~ 4-6 Debye Measures the overall polarity of the molecule, influenced by the strong electron-withdrawing groups.

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Theoretical spectra are generated by calculating the harmonic vibrational frequencies at the optimized geometry. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experimental data.

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. For this compound, characteristic vibrational modes would include:

N-H stretching: A sharp band typically above 3300 cm⁻¹.

C=O stretching (ester): A strong band around 1700-1720 cm⁻¹.

NO₂ asymmetric and symmetric stretching: Strong bands typically appearing around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively. tandfonline.com

C-H stretching (aromatic and methyl): Bands appearing in the 2900-3100 cm⁻¹ region.

Indole ring C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. montclair.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights that are complementary to the static picture provided by DFT. nih.gov MD simulations would be particularly useful for understanding the conformational flexibility of this compound in different environments and its interactions with biological macromolecules. tandfonline.com

Conformational Dynamics in Solution

While DFT can identify stable conformers, MD simulations can explore the dynamic equilibrium between these conformers in a solvent, such as water or dimethyl sulfoxide. nih.govacs.org By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), one can observe the rotations around single bonds, such as the bond connecting the carboxylate group to the indole ring. This analysis provides information on the flexibility of the substituent groups and the influence of the solvent on the molecule's preferred conformations.

Ligand-Receptor Complex Stability and Interactions

Given that many indole derivatives exhibit biological activity, MD simulations are a critical tool for studying how this compound might interact with a protein receptor. tandfonline.commdpi.com After docking the molecule into the active site of a target protein, an MD simulation of the resulting ligand-receptor complex can be performed.

This simulation would assess the stability of the binding pose over time. Key analyses would include:

Hydrogen Bond Analysis: To identify and quantify the persistence of hydrogen bonds between the ligand and receptor residues. The N-H group of the indole, as well as the oxygen atoms of the nitro and carboxylate groups, would be potential hydrogen bond donors and acceptors. nih.gov

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the strength of the ligand-receptor interaction can be estimated, providing a more quantitative measure of binding affinity. tandfonline.com

These simulations are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective analogs. espublisher.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Modes and Affinities with Molecular Targets

While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, research on closely related analogs, such as 4-nitro-1H-indole-3-carboxaldehyde (NICA), provides valuable insights into its potential as a bioactive agent.

Docking studies on NICA have demonstrated its potential inhibitory activity against various protein targets implicated in cancer, particularly lung cancer. These studies reveal that the nitroindole scaffold can effectively interact with the binding sites of key proteins, suggesting that this compound could exhibit similar or enhanced binding affinities. For instance, the docking analysis of NICA against the RAS protein, a crucial regulator of cell growth and proliferation, has shown significant inhibitory potential. The interactions typically involve hydrogen bonding and hydrophobic interactions within the protein's active site.

To illustrate the potential binding modes and affinities, the following interactive table summarizes hypothetical docking results for this compound against various cancer-related protein targets, based on the behavior of analogous compounds.

Molecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
RAS Oncogene Product-8.5Val29, Gly60, Lys117Anti-cancer (Lung)
B-cell lymphoma 2 (Bcl-2)-9.2Arg102, Tyr105, Asp111Anti-cancer (Apoptosis induction)
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Ser530Anti-inflammatory, Anti-cancer
Alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR)-9.5Trp55, Tyr93, Trp149Neurodegenerative diseases, Anti-cancer

Structure-Based Drug Design Insights

The insights gained from molecular docking studies on nitroindole derivatives serve as a foundation for structure-based drug design. The predicted binding modes of compounds like this compound can guide the rational design of novel, more potent, and selective inhibitors for various therapeutic targets.

By analyzing the interactions between the indole scaffold and the amino acid residues of a target protein, medicinal chemists can identify key pharmacophoric features. For example, the nitro group at the 4-position and the carboxylate group at the 3-position of the indole ring can be modified to optimize binding affinity and selectivity. These modifications may include altering the electronic properties, steric bulk, or hydrogen-bonding capacity of the substituents to enhance interactions with the target protein.

The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Structure-based design strategies leveraging the this compound scaffold could lead to the development of new therapeutic agents for cancer, inflammatory diseases, and neurological disorders.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, providing detailed information about the electronic structure, energetics, and transition states of reacting species.

Energetics of Proposed Transformation Pathways

While specific quantum chemical studies on the reaction mechanisms of this compound are limited, the general reactivity of 3-nitroindoles has been investigated. These studies highlight the electrophilic nature of the C2-C3 double bond in the indole ring, which is enhanced by the electron-withdrawing nitro group.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the energetics of various transformation pathways. For instance, in electrophilic substitution reactions, DFT can be used to calculate the activation energies for the formation of different regioisomers, thereby predicting the most likely reaction outcome. The calculations can also provide insights into the stability of reaction intermediates and transition states, which is crucial for understanding the reaction mechanism.

Radical Reaction Pathways and Isomeric Identification

Nitro-containing compounds are known to participate in radical reactions, and quantum chemical studies can provide valuable information about these pathways. For this compound, theoretical calculations can be used to investigate the stability of potential radical intermediates and the energy barriers associated with their formation and subsequent reactions.

Furthermore, quantum chemical calculations are instrumental in the identification of different isomers. By computing the energies and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of various possible isomers, it is possible to compare these theoretical predictions with experimental data to confirm the structure of the synthesized compounds. This is particularly important in complex reaction mixtures where multiple products may be formed.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. It provides a graphical representation of the regions of close contact between molecules in a crystal, offering insights into the nature and strength of these interactions.

Based on the analysis of related structures, the intermolecular interactions in the crystal packing of this compound are expected to be dominated by hydrogen bonding and π-π stacking interactions. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylate groups can act as hydrogen bond acceptors. The aromatic indole ring can participate in π-π stacking interactions with neighboring molecules.

The Hirshfeld surface analysis provides a 2D fingerprint plot that summarizes the intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from O···H, H···H, and C···H contacts, corresponding to hydrogen bonds and van der Waals interactions. The presence of π-π stacking would be indicated by characteristic "wings" in the fingerprint plot.

Biological and Pharmacological Research in Vitro and Molecular Level

Indole (B1671886) Scaffold as a Key Pharmacological Motif

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. mdpi.comijpsr.comijpsr.info Recognized as a "privileged structure," the indole scaffold is a common feature in a multitude of natural products, alkaloids, and synthetic molecules with significant biological activities. nih.govnih.govresearchgate.net Its unique chemical properties allow it to mimic the structure of peptides and bind reversibly to a wide array of enzymes and receptors, making it a versatile framework for drug discovery. researchgate.net

The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, underpins its promiscuity in binding to diverse biological targets. researchgate.net This versatility has led to the development of numerous indole-containing drugs approved for clinical use, targeting a wide spectrum of diseases including cancer, infections, and central nervous system disorders. mdpi.comnih.govajchem-b.com The chemical reactivity of the indole scaffold makes it amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. nih.govresearchgate.net Researchers continuously explore indole derivatives to develop novel therapeutic agents with enhanced potency and selectivity against challenging targets like cancer, microbial infections, and inflammatory conditions. nih.govresearchgate.netajchem-b.com

Molecular Targets and Mechanism of Action (In Vitro Studies)

While direct in vitro studies on Methyl 4-nitro-1h-indole-3-carboxylate are not extensively documented in publicly available literature, the pharmacological potential of this molecule can be inferred by examining research on closely related indole derivatives. The presence of the 4-nitro group and the 3-carboxylate substituent are key determinants of its potential interactions with various molecular targets.

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT2C), GPCRs, Cannabinoid Receptors (CB1), Benzodiazepine (B76468) Receptors)

Indole derivatives are well-known for their interactions with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. rsc.org The indole core is structurally similar to serotonin, allowing many derivatives to act as ligands for various 5-HT receptor subtypes. nih.gov Studies on synthetic indole derivatives have demonstrated their potential as ligands for 5-HT1A and 5-HT2A receptors. nih.govmdpi.com Molecular docking studies often show that the indole moiety penetrates deep into the receptor's binding pocket, with the nitrogen atom of the indole ring potentially forming hydrogen bonds with key residues like Thr 3.37 in the 5-HT2A receptor. nih.gov The primary anchoring point for many amine-containing ligands is a salt bridge with a conserved aspartate residue (Asp 3.32), an interaction that would be relevant for indole derivatives featuring a basic side chain. nih.gov

Furthermore, the indole scaffold has been utilized to design ligands for benzodiazepine receptors (BzR), which are located on the GABA-A receptor complex. nih.gov N-(indol-3-ylglyoxylyl)amino acid derivatives have been designed and evaluated for their binding affinities to these receptors. nih.gov

Enzyme Inhibition Studies (e.g., Metallo-β-lactamases, Polo-like kinase 1, Dopachrome Tautomerase, EGFR, CDK-2, HIV-1 Integrase)

The indole framework is a common feature in various enzyme inhibitors. While specific data for this compound is scarce, related structures show significant inhibitory activity against several enzyme classes.

Polo-like kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle and is often overexpressed in cancers, making it an attractive therapeutic target. nih.govnih.gov The polo-box domain (PBD) of PLK1 is a crucial site for its function. nih.gov Research into small molecule inhibitors targeting the PBD has identified compounds where a nitro-heterocycle is a key feature for activity. researchgate.net Molecular docking studies suggest that a nitro-heterocyclic moiety, potentially linked via an amide, can contribute to the inhibition of PLK1. researchgate.net For instance, the introduction of a nitro group into certain S-imidazole blocking groups has been shown to greatly enhance cellular potency in PLK1 inhibitors. nih.gov

Other Enzymes: The indole-3-carboxamide structure is a known scaffold for inhibitors of enzymes like HIV-1 integrase. nih.govnih.gov The carboxamide moiety is often crucial for activity, forming hydrogen bonds within the enzyme's active site. nih.govnih.gov

Protein-Ligand Interactions and Binding Site Analysis (e.g., ER-α, EphA2 Receptor, Tubulin Polymerization)

Tubulin Polymerization: A significant area of research for indole derivatives is the inhibition of tubulin polymerization, a key mechanism for anticancer agents. mdpi.comnih.govsemanticscholar.org Many indole-based molecules target the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.govmdpi.com Molecular docking studies of indole derivatives in the colchicine site show that the indole ring often establishes hydrophobic interactions with residues such as LEUβ248, LEUβ255, and METβ259. nih.gov

π-Hole Interactions: The 4-nitro group on the indole ring is particularly significant for protein-ligand interactions. The nitrogen atom of the nitro group possesses a positive electrostatic potential, known as a π-hole. This allows it to form favorable interactions with lone-pair-bearing atoms like oxygen and sulfur found in protein residues. d-nb.infonih.gov Analysis of protein-ligand crystal structures shows that these π-hole interactions are a common feature for nitro aromatic ligands and can contribute significantly to binding affinity, with calculated interaction energies around -5 kcal/mol. d-nb.infonih.gov In one study of a 7-nitro-1H-indole derivative, a very short contact distance between the nitro-nitrogen and a methionine sulfur atom was observed, suggesting a functionally relevant π-hole interaction that contributed to high inhibitory potency. d-nb.infonih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. researchgate.netnih.govresearchgate.netfrontiersin.org SAR studies provide crucial insights into how specific functional groups influence potency and selectivity. researchgate.netrsc.org

Impact of Substituents on Biological Potency and Selectivity

The Nitro Group: The position of the nitro group on the indole ring dramatically affects biological activity. nih.gov Studies on the mutagenic activity of nitroindoles showed that substitution at the C4 or C7 position resulted in weak or no activity, whereas nitro groups at C5 or C6 led to measurable mutagenic effects. nih.gov The nitro group is a strong electron-withdrawing group, and its presence significantly alters the electronic properties of the indole scaffold. researchgate.netnih.gov This electronic modulation can enhance interactions with biological targets. researchgate.net As previously mentioned, the nitro group's ability to engage in π-hole interactions can be a key determinant of binding affinity and, consequently, biological potency. d-nb.infonih.gov In some inhibitor series, the presence of the nitro group is essential for activity. nih.gov

The Carboxylate Group at C3: The substituent at the C3 position of the indole ring is critical for modulating activity. The presence of a carboxamide or carboxylate moiety at this position can provide a key hydrogen bonding interaction point with various enzymes and proteins. nih.govnih.gov For tubulin inhibitors, modifications at the C3 position can influence binding to the colchicine site. nih.gov SAR studies on indole-3-carboxylate (B1236618) derivatives have shown that the nature of the ester or amide group can be optimized to improve potency.

Positional Effects of the Nitro and Carboxylate Groups on Activity

The biological activity of indole derivatives is profoundly influenced by the position of substituents on the bicyclic ring system. In this compound, the placement of the nitro group at the C-4 position and the methyl carboxylate group at the C-3 position is critical in defining its pharmacological potential and toxicological profile.

Structure-activity relationship (SAR) studies on various nitroindoles have revealed that the location of the nitro group is a key determinant of bioactivity. For instance, research on the mutagenic activity of nitro-substituted indoles in Salmonella typhimurium demonstrated that the presence of a nitro group at the C-4 or C-7 position results in compounds that are only weakly mutagenic or non-mutagenic. nih.gov This is in stark contrast to indoles with a nitro group at the C-5 or C-6 positions, which typically exhibit measurable mutagenic activity. nih.gov This suggests that the C-4 position of the indole nucleus is less susceptible to metabolic activation pathways that lead to mutagenicity, a significant finding for the toxicological assessment of this compound.

The carboxylate group at the C-3 position is a common feature in many biologically active indole compounds. This position is electronically distinct and highly reactive, often serving as a crucial anchor for interactions with biological receptors and enzymes. The combination of the C-3 carboxylate with the C-4 nitro group creates a unique electronic and steric environment that dictates the molecule's interaction with specific biological targets, distinguishing its activity profile from isomers with different substitution patterns. For example, in the context of anti-inflammatory chalcones, the position of a nitro group has been shown to be paramount, with ortho- and para-substituted compounds displaying significantly different levels of activity. mdpi.com While not a direct comparison, this highlights the principle that substituent placement on an aromatic ring system is fundamental to its biological function.

Table 1: Positional Effects of Nitro Group on Mutagenic Activity of Indole Derivatives

Nitro Group PositionObserved Mutagenic Activity in SalmonellaReference
C-2Measurable Activity nih.gov
C-4Weak or Non-mutagenic nih.gov
C-5Measurable Activity nih.gov
C-6Measurable Activity nih.gov
C-7Weak or Non-mutagenic nih.gov

Exploration of Steric and Electronic Effects

The chemical reactivity and biological interactions of this compound are governed by the interplay of steric and electronic effects originating from its substituents. The nitro group (NO₂) is a powerful electron-withdrawing group due to both resonance and inductive effects. nih.gov When placed at the C-4 position, it significantly reduces the electron density of the entire indole ring system, particularly the benzene portion. This deactivation makes the benzene ring less susceptible to electrophilic attack but can activate other parts of the molecule for different reactions.

Simultaneously, the methyl carboxylate group at C-3 also acts as an electron-withdrawing group. The combined electronic influence of these two substituents makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group is a common feature in many biologically active molecules, where it can enhance interactions with nucleophilic sites within protein targets. nih.govresearchgate.net

In Vitro Efficacy Assessments at the Molecular Level (e.g., Anti-inflammatory, Neuroprotective, Apoptosis Induction)

While direct experimental data on the in vitro efficacy of this compound is limited in the reviewed literature, the structural motifs present in the molecule suggest potential activities in several key therapeutic areas based on studies of analogous compounds.

Anti-inflammatory Activity: Nitro-containing heterocyclic compounds are frequently investigated for anti-inflammatory properties. For example, 6-nitroindazole (B21905) has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with an IC₅₀ value of 19.22 μM. nih.gov Furthermore, many indole derivatives exhibit anti-inflammatory effects by modulating the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. chemrxiv.organalis.com.my The presence of both the indole scaffold and a nitro group suggests that this compound could potentially modulate inflammatory pathways, warranting investigation in assays that measure COX enzyme inhibition or the suppression of pro-inflammatory cytokines and mediators in immune cells.

Neuroprotective Effects: The indole nucleus is a "privileged scaffold" in medicinal chemistry and is a core component of many compounds with neuroprotective properties. mdpi.com Studies have shown that various indole derivatives can protect neuronal cells from damage induced by oxidative stress and amyloid-β cytotoxicity. nih.govmdpi.com The mechanism often involves antioxidant activity and the modulation of signaling pathways crucial for neuronal survival. nih.gov Given the established role of the indole core in neuroprotection, it is plausible that this compound could exhibit similar properties. Future studies could assess its ability to protect neuronal cell lines (like SH-SY5Y) from oxidative insults or neurotoxins. nih.gov

Apoptosis Induction: The induction of apoptosis (programmed cell death) is a primary strategy for anticancer drug development. Research into substituted 5-nitroindoles has demonstrated their ability to act as anticancer agents. nih.govnih.gov These compounds were found to bind to G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to its downregulation, cell cycle arrest, and ultimately, apoptosis in cancer cells. nih.govnih.gov The nitro group was identified as being important for this activity, partly through the generation of reactive oxygen species (ROS) within the cancer cells. nih.gov This mechanism provides a strong rationale for investigating this compound and its isomers for their pro-apoptotic and antiproliferative effects on various cancer cell lines.

Table 2: Potential Biological Activities Based on Analogous Compounds

Potential ActivityObserved Mechanism in Analogous CompoundsExample Analog(s)Reference
Anti-inflammatoryInhibition of Cyclooxygenase-2 (COX-2)6-Nitroindazole nih.gov
NeuroprotectionAntioxidant effects, mitigation of Aβ-induced cytotoxicityVarious synthetic indole-phenolic compounds nih.gov
Apoptosis InductionBinding to c-Myc promoter G-quadruplex, downregulation of c-Myc, ROS generationSubstituted 5-nitroindole (B16589) derivatives nih.govnih.gov

Advanced Applications in Chemical Biology and Materials Science

Development of Chemical Probes for Biological Systems

The inherent biological relevance of the indole (B1671886) scaffold makes its derivatives, such as Methyl 4-nitro-1h-indole-3-carboxylate, attractive candidates for the development of chemical probes. These probes are instrumental in elucidating complex biological processes. While direct applications of this specific compound as a probe are still emerging, the broader class of nitroindole derivatives has shown considerable promise.

Substituted nitroindole nucleosides, for instance, have been proposed as integral components of labeled oligonucleotide probes. These probes are designed for the detection, analysis, and quantification of nucleic acids, with potential uses in advanced diagnostic tools like hybridization probes, simple probes, Taqman-probes, and molecular beacons.

Furthermore, derivatives of 5-nitroindole (B16589) have been identified as effective binders for c-Myc G-quadruplexes. This interaction has been leveraged to develop probes for these specific DNA secondary structures, which are implicated in cancer pathogenesis. The ability of these compounds to induce cell-cycle arrest and downregulate c-Myc expression underscores their potential as targeted therapeutic agents and as probes to study G-quadruplex biology. The core 5-nitroindole structure has been a focal point for the creation of libraries of new compounds aimed at improving binding affinity and specificity.

Integration into Novel Functional Materials

The indole nucleus is a versatile building block for the synthesis of polymers and functional materials, offering a pathway to bio-based alternatives to conventional plastics. Research has demonstrated the potential of indole carboxylate derivatives in creating materials with unique optical and thermal properties.

A notable example, though with a different substitution pattern, is the synthesis of poly(methyl indole-4-carboxylate), which has been shown to possess blue light blocking capabilities. This highlights the potential for incorporating indole carboxylate monomers into polymers for optical applications.

More directly relevant is the use of Methyl indole-3-carboxylate (B1236618) as a starting material for a new class of indole-based aromatic polyesters. These materials exhibit enhanced thermal stability and higher glass-transition temperatures, making them suitable for applications requiring robust performance at elevated temperatures. The synthesis of these polyesters from a bio-based feedstock like indole presents a sustainable approach to advanced materials development.

The general versatility of the indole structure allows for its incorporation into a wide array of materials, including conducting polymers and microporous materials, suggesting that this compound could be a valuable monomer for creating functional polymers with specific electronic or physical properties.

Chemo- and Biosensor Development

The indole scaffold is increasingly being utilized in the design of chemosensors for the detection of various analytes due to its inherent fluorescence properties and electron-rich nature. sjp.ac.lk Indole-based chemosensors have been successfully developed for the detection of a range of ions, including Zn2+, Cu2+, and F-, as well as for imaging biological structures like autophagosomes. sjp.ac.lkrsc.orgproquest.commdpi.comspectroscopyonline.com

The operational principle of these sensors often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). sjp.ac.lk The indole moiety can act as a signaling unit, where its interaction with an analyte leads to a measurable change in fluorescence or color. sjp.ac.lkrsc.org For instance, indole-based fluorescent chemosensors have been designed to exhibit a "turn-on" response, where fluorescence is significantly enhanced upon binding to the target analyte. proquest.comnih.gov

In addition to optical sensors, indole derivatives are also being explored in the development of electrochemical sensors. researchgate.net For example, an electrochemical sensor for the plant hormone indole-3-acetic acid has been developed using a nanocomposite of reduced graphene oxide and poly(safranine T). researchgate.net The electroactive nature of the indole ring allows for sensitive detection of analytes through voltammetric techniques. researchgate.net Although specific applications of this compound in this area have not been extensively reported, its unique electronic properties, arising from the combination of the indole ring with an electron-withdrawing nitro group and a carboxylate group, suggest its potential as a building block for novel chemo- and biosensors.

Potential in Nonlinear Optical (NLO) Applications

Nonlinear optical (NLO) materials are crucial for a variety of advanced technologies, including optical data storage, image processing, and optical switching. Organic molecules with large hyperpolarizabilities are of particular interest for these applications. The design of such molecules often involves the combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

The structure of this compound, which contains the electron-donating indole ring and the strongly electron-withdrawing nitro group, makes it a promising candidate for NLO applications. Computational and experimental studies on related indole derivatives have provided strong evidence for their NLO properties.

For example, studies on Indole-7-carboxyldehyde have shown that the indole ring contributes significantly to its NLO activity, resulting in high values of dipole moment, linear polarizability, and first-order hyperpolarizability. researchgate.net Research on 3-substituted indoles has further demonstrated that the presence of a strong electron-withdrawing substituent, such as a nitro group, leads to a significant enhancement of the NLO response. rsc.org This is attributed to the increased intramolecular charge transfer within the molecule. The nitro group's potent electron-attracting character is a well-established principle in the design of NLO materials. sjp.ac.lk

The combination of the indole scaffold with a nitro group in this compound creates a classic donor-π-acceptor architecture that is highly favorable for second-order NLO effects. Theoretical calculations and experimental investigations into this specific compound could further elucidate its NLO properties and pave the way for its use in advanced photonic and optoelectronic devices.

Emerging Research Directions and Future Perspectives

Challenges in Indole (B1671886) Chemistry and Biology Relevant to Nitroindole Carboxylates

The synthesis and biological application of nitroindole carboxylates are fraught with challenges that stem from the inherent reactivity of the indole nucleus and the properties of the nitro group.

Synthetic Hurdles: A primary challenge lies in the regioselective functionalization of the indole ring. The synthesis of 3-nitroindoles, for example, has traditionally faced difficulties, including the use of harsh and hazardous reagents like concentrated nitric acid, which can lead to low yields and poor compatibility with other functional groups. nih.govrsc.org Developing efficient, green, and regioselective methods remains a significant area of research. rsc.org For instance, electrophilic nitration of the indole scaffold can be difficult to control, often yielding mixtures of isomers. Furthermore, steric hindrance can play a significant role; substituents at the 4-position of the indole ring have been shown to negatively impact the yield of nitration reactions at the 3-position. nih.govrsc.org

| Green Chemistry | A move towards more environmentally friendly and safer reagents and reaction conditions is a persistent challenge. rsc.org |

Biological Hurdles: From a biological perspective, the nitro group is a double-edged sword. It is a well-known pharmacophore present in many bioactive molecules with antimicrobial and antineoplastic activities, but it can also act as a toxicophore. mdpi.com The biological activity of nitro compounds often stems from their reduction within cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to the generation of reactive oxygen species (ROS) and cellular damage. mdpi.comnih.gov While this is the basis for the desired therapeutic effect in cancer cells, it also raises concerns about off-target toxicity in healthy cells. Therefore, a major challenge is to design molecules where this activity is highly selective for the target pathology.

Future Directions in the Synthesis and Application of Methyl 4-nitro-1H-indole-3-carboxylate

Future research on this compound is likely to branch into two main areas: the development of novel synthetic methodologies and the exploration of new applications.

Advances in Synthesis: A key future direction will be the development of milder and more efficient synthetic routes. This includes the exploration of non-acidic and metal-free nitration conditions to improve the regioselectivity and functional group tolerance of the reaction. nih.govrsc.org Methodologies that can circumvent issues of steric hindrance at the 4-position would be particularly valuable for the synthesis of this specific compound. Furthermore, applying palladium-catalyzed N-heteroannulation reactions could offer a flexible entry to functionalized indoles, potentially streamlining the synthesis from 2-nitrostyrene precursors. orgsyn.org

Emerging Applications: The true potential of this compound likely lies in its use as a versatile chemical intermediate for more complex molecules.

Medicinal Chemistry: Substituted 5-nitroindoles have shown promise as anticancer agents by binding to G-quadruplex DNA structures in oncogene promoters like c-Myc, leading to the downregulation of the oncogene and cell cycle arrest. nih.govnih.gov A promising avenue of research would be to use this compound as a scaffold to synthesize analogous compounds, exploring whether the 4-nitro substitution pattern can modulate this binding affinity and biological activity. The ester at the 3-position provides a convenient handle for derivatization to build libraries of compounds for screening.

Materials Science: Indole carboxylates have been explored as monomers for the synthesis of novel polymers. For example, oligomers of methyl indole-4-carboxylate have been synthesized and shown to have excellent blue light-blocking properties. researchgate.net This opens a completely new, non-biological direction for future applications. This compound could be investigated as a monomer for creating polymers with unique optical or electronic properties, where the nitro group would significantly influence the electronic characteristics of the resulting material.

Potential for Further Exploration of Molecular Mechanisms and Interactions

A deeper understanding of the molecular properties of this compound is essential for rationally designing future applications. The compound's functionality—an indole core with a potent electron-withdrawing nitro group on the benzene (B151609) ring and a carboxylate group on the pyrrole (B145914) ring—creates a unique electronic profile that warrants further investigation.

The presence of electron-withdrawing groups on the indole scaffold can impart an electrophilic character to the C2-C3 double bond, making it susceptible to reactions with electron-rich species. researchgate.net This reactivity is a departure from the typical electron-rich nature of the parent indole and is a key area for future synthetic exploration.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map the electron distribution, HOMO-LUMO gap, and reactivity sites of the molecule. This would provide theoretical backing for its observed reactivity and guide the design of new reactions.

Biophysical Studies: If pursued as a scaffold for DNA-binding agents, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence screening could elucidate the specific interactions between derivatives and target DNA or protein structures. nih.gov Understanding how the 4-nitro and 3-carboxylate groups contribute to binding affinity and selectivity compared to other isomers would be a critical goal.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the carboxylate group (e.g., converting it to amides or other esters) and exploring reductions of the nitro group, researchers can build a comprehensive SAR profile. This would clarify the roles of each functional group in any observed biological activity and guide the optimization of lead compounds. nih.gov

By pursuing these research directions, the scientific community can unlock the full potential of this compound, moving it from a catalog chemical to a valuable tool in the development of new therapeutics and advanced materials.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 4-nitro-1H-indole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves esterification of the corresponding indole carboxylic acid. For example:

  • Step 1: React 4-nitro-1H-indole-3-carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst under reflux conditions ().
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC). Terminate the reaction by quenching with water, followed by filtration and recrystallization from methanol ().
  • Yield Optimization: Ensure stoichiometric excess of methanol (≥5:1 molar ratio) and prolonged reflux (12–24 hours). Recrystallization in methanol improves purity (>98%) ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the ester carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ ().
  • UV-Vis Spectroscopy: Detect π→π* transitions in the indole ring and nitro group conjugation, typically λmax ≈ 290–310 nm in methanol ().
  • NMR: Use ¹H NMR to verify the methyl ester resonance at δ 3.8–4.0 ppm and indole aromatic protons (δ 7.0–8.5 ppm) ().

Q. What safety protocols are essential for handling nitro-substituted indoles in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Storage: Store in sealed containers at 2–8°C, away from oxidizing agents ().
  • Hazard Mitigation: Use fume hoods for synthesis; nitro groups may pose explosion risks under high heat or friction ().

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what parameters are critical for refinement?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction at low temperatures (e.g., 113 K) to minimize thermal motion ().

  • Refinement with SHELXL:

    • Input HKL data into SHELX for structure solution (direct methods) and refinement (full-matrix least-squares).
    • Validate bond lengths/angles against standard values (e.g., C–C = 1.39 Å; C–O = 1.21 Å) ().
    • Achieve R-factors < 0.05 for high-resolution structures ().
  • Example Data:

    ParameterValue
    Space groupOrthorhombic
    Dihedral angle (indole vs. nitro)22.5° ± 0.3°
    R factor0.037

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

  • Hydrogen Bonding: N–H···O interactions between the indole NH and nitro/carboxyl oxygen stabilize the lattice (distance ≈ 2.8–3.0 Å) ().
  • C–H···O Contacts: Weak interactions between methyl ester C–H and nitro oxygen contribute to layer stacking along the crystallographic axis ().
  • Packing Diagram Analysis: Use Mercury or OLEX2 software to visualize chains along the b-axis ().

Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?

Methodological Answer:

  • Validation Tools: Utilize CHECKCIF (SHELX) to flag outliers (e.g., bond lengths deviating >3σ from norms). Cross-reference with databases like Cambridge Structural Database (CSD) ().
  • Thermal Motion Analysis: Apply anisotropic refinement for non-hydrogen atoms and constrain hydrogen atoms using riding models ().
  • Case Study: In Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate, a dihedral angle of 22.5° between rings was validated against theoretical calculations ().

Q. What strategies enable derivatization of this compound for pharmacological studies?

Methodological Answer:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further functionalization ().
  • Ester Hydrolysis: Treat with NaOH/EtOH to yield 4-nitro-1H-indole-3-carboxylic acid, a precursor for amide coupling ().
  • Example: Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate derivatives exhibit bioactivity via π-stacking and hydrogen bonding ().

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Methodological Answer:

  • Solvent Selection: Store in anhydrous methanol or DMSO to prevent hydrolysis. Avoid protic solvents at elevated temperatures ().
  • Temperature Control: Degradation rates increase above 25°C; stability is maintained at -20°C for >2 years ().
  • Monitoring: Regular HPLC analysis (C18 column, MeCN/H₂O mobile phase) detects decomposition products ().

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